molecular formula C23H20N4O4 B2375223 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide CAS No. 1260916-36-6

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide

Cat. No. B2375223
CAS RN: 1260916-36-6
M. Wt: 416.437
InChI Key: SFIHJBUYMAMPMJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, a pyrrole group, and an acetamide group . These groups are common in many pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, oxadiazol, pyrrole, and acetamide groups would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazol group might undergo reactions with nucleophiles, and the acetamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could impact its solubility and stability .

Scientific Research Applications

  • Carbonic Anhydrase Inhibition Researchers have identified this compound as an effective inhibitor of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. CA IX plays a role in pH regulation within tumor cells, making it a potential target for anticancer therapies.
  • Pharmaceutical Development

    • The compound’s structure suggests potential pharmaceutical applications. Investigating its interactions with biological targets could lead to the development of novel drugs or therapeutic agents .

    Organic Synthesis and Medicinal Chemistry

    • Chemists can explore its reactivity and use it as a building block in organic synthesis. Its unique oxadiazole and pyrrole moieties may contribute to the design of new compounds with specific biological activities .

    Biochemical Studies

    • Researchers can investigate its effects on cellular processes, such as enzyme activity, protein-protein interactions, or metabolic pathways. Understanding its mechanism of action could provide insights into disease pathways .

    Biophysical Studies

    • The compound’s interactions with proteins, nucleic acids, or membranes can be studied using biophysical techniques. Researchers may explore its binding affinity, stability, and conformational changes .

    Computational Chemistry and Molecular Modeling

    • Computational simulations can predict its behavior, binding sites, and interactions with other molecules. These insights aid drug design and optimization .

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-15-5-8-17(9-6-15)24-21(28)13-27-11-3-4-18(27)23-25-22(26-31-23)16-7-10-19-20(12-16)30-14-29-19/h3-12H,2,13-14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHJBUYMAMPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide

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